molecular formula C7H6BrN3O B6253997 7-bromo-5-methoxy-1H-1,2,3-benzotriazole CAS No. 1534771-70-4

7-bromo-5-methoxy-1H-1,2,3-benzotriazole

Cat. No.: B6253997
CAS No.: 1534771-70-4
M. Wt: 228
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Description

7-bromo-5-methoxy-1H-1,2,3-benzotriazole: is a chemical compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 5-methoxy-1H-1,2,3-benzotriazole

      Starting Material: 5-methoxy-1H-1,2,3-benzotriazole.

      Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS).

      Solvent: Acetic acid or chloroform.

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Methoxylation

      Starting Material: 7-bromo-1H-1,2,3-benzotriazole.

      Reagent: Methanol (CH₃OH) in the presence of a base such as sodium methoxide (NaOCH₃).

      Conditions: The reaction is conducted under reflux conditions to facilitate the substitution of the hydrogen atom with a methoxy group.

Industrial Production Methods

Industrial production of 7-bromo-5-methoxy-1H-1,2,3-benzotriazole typically involves large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, introducing new functional groups.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

      Reduction: Reduction reactions can be used to remove the bromine atom or to modify the benzotriazole ring.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Major Products

    Substituted Benzotriazoles: Depending on the nucleophile used, various substituted benzotriazoles can be synthesized.

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Benzotriazoles with modified ring structures or without the bromine atom.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Corrosion Inhibitor: Effective in preventing the corrosion of metals, especially in acidic environments.

Biology and Medicine

    Biological Studies: Used in research to study enzyme interactions and molecular pathways.

Industry

    Material Science: Incorporated into polymers and coatings to enhance their properties.

    Dye and Pigment Production: Used in the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-methoxy-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its bromine and methoxy groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, allowing the compound to modify biological molecules or materials. The benzotriazole ring can also interact with metal ions, making it effective as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-1,2,3-benzotriazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-bromo-1H-1,2,3-benzotriazole: Lacks the methoxy group, affecting its solubility and reactivity.

    1H-1,2,3-benzotriazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents.

Uniqueness

7-bromo-5-methoxy-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. The combination of these groups allows for a wider range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

1534771-70-4

Molecular Formula

C7H6BrN3O

Molecular Weight

228

Purity

95

Origin of Product

United States

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